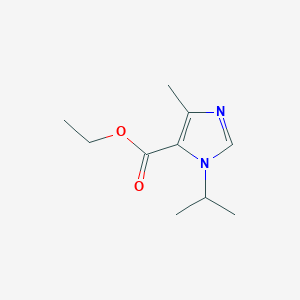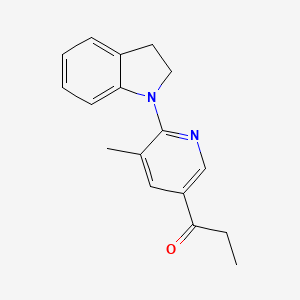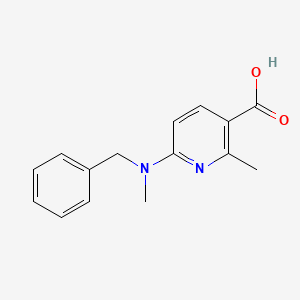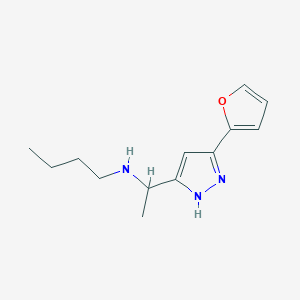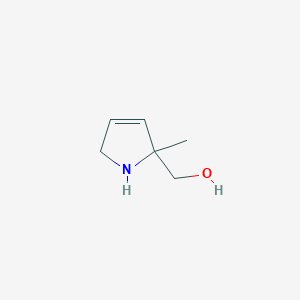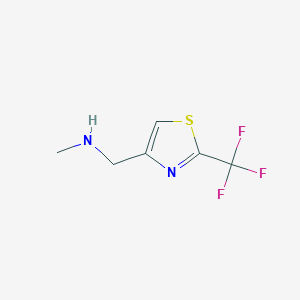
N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group at the second position of the thiazole ring, which significantly influences its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine typically involves the reaction of 2-(trifluoromethyl)thiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-methyl-1-(thiazol-4-yl)methanamine
- N-methyl-N-(2-(trifluoromethyl)phenyl)thiazol-4-yl)methylamine
Uniqueness
N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This group also imparts distinct physicochemical properties, making the compound more versatile for various applications.
特性
分子式 |
C6H7F3N2S |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
N-methyl-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C6H7F3N2S/c1-10-2-4-3-12-5(11-4)6(7,8)9/h3,10H,2H2,1H3 |
InChIキー |
XUXOFTPBIITWRB-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CSC(=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


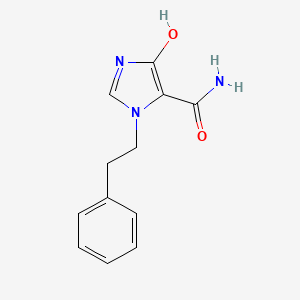
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)



